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3-(2-Aminophenyl)-3-Oxopropanoic Acid

Pseudomonas aeruginosa Quorum Sensing Biosynthetic Intermediate

3-(2-Aminophenyl)-3-oxopropanoic acid, systematically named 2-aminobenzoylacetic acid, is a 3-oxo monocarboxylic acid featuring a benzoylacetic acid core substituted with an ortho-amino group on the phenyl ring. It belongs to the alkyl-phenylketone class and is functionally related to 3-phenylpropionic acid, distinguishing it from the 2-oxo monocarboxylic acid class of its analog, 2-aminophenylglyoxylic acid.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
Cat. No. B1261847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminophenyl)-3-Oxopropanoic Acid
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CC(=O)O)N
InChIInChI=1S/C9H9NO3/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4H,5,10H2,(H,12,13)
InChIKeyPOAXUNDIOGWQOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Aminophenyl)-3-Oxopropanoic Acid (2-Aminobenzoylacetic Acid): Core Identity and Procurement-Relevant Classification


3-(2-Aminophenyl)-3-oxopropanoic acid, systematically named 2-aminobenzoylacetic acid, is a 3-oxo monocarboxylic acid featuring a benzoylacetic acid core substituted with an ortho-amino group on the phenyl ring [1]. It belongs to the alkyl-phenylketone class and is functionally related to 3-phenylpropionic acid, distinguishing it from the 2-oxo monocarboxylic acid class of its analog, 2-aminophenylglyoxylic acid [2]. This compound is a known bacterial metabolite and a key intermediate in the alkyl quinolone (AQ) biosynthetic pathway in Pseudomonas aeruginosa, where it is the direct precursor to quorum-sensing molecules [3].

Why Generic 3-Oxopropanoic Acid Analogs Cannot Replace 3-(2-Aminophenyl)-3-Oxopropanoic Acid in Research and Industrial Applications


Simple substitution of 3-(2-aminophenyl)-3-oxopropanoic acid with its para- or meta-amino isomers, or with the des-amino parent compound benzoylacetic acid, is not functionally equivalent. The ortho-amino group is a critical determinant of both biological recognition and chemical reactivity [1]. In P. aeruginosa, the biosynthetic enzyme PqsE exhibits strict substrate specificity for the CoA-thioester of this specific ortho isomer, and the downstream alkyl quinolone pathway cannot proceed with other regioisomers [2]. Similarly, in synthetic chemistry, the ortho relationship between the nucleophilic amine and the electrophilic β-keto ester moieties is a prerequisite for the intramolecular cyclization that yields valuable indolin-3-one scaffolds, a transformation unattainable with meta- or para-substituted analogs [3].

Quantitative Differentiation Guide for 3-(2-Aminophenyl)-3-Oxopropanoic Acid Versus Closest Analogs


Ortho-Amino Substituent as the Exclusive Substrate for PqsE-Catalyzed Alkyl Quinolone Biosynthesis in Pseudomonas aeruginosa

The thioesterase PqsE, a key enzyme in the alkyl quinolone (AQ) biosynthetic pathway of P. aeruginosa, hydrolyzes 2-aminobenzoylacetyl-CoA to generate 2-aminobenzoylacetate. This reaction is the committed step for production of the quorum-sensing molecules 2-heptyl-4(1H)-quinolone (HHQ) and 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS). The ortho-amino group is essential for substrate recognition, and the corresponding para- and meta-aminobenzoylacetic acid CoA esters are not processed by PqsE, establishing absolute regiospecificity for the 2-amino isomer in this clinically significant pathway [1].

Pseudomonas aeruginosa Quorum Sensing Biosynthetic Intermediate

Unique Cyclization Yield to 2,2-Disubstituted Indolin-3-ones Enabled by Ortho-Amino-β-Ketoester Architecture

3-(2-Aminophenyl)-3-oxopropanoic acid methyl ester undergoes hypervalent iodine-mediated oxidative cyclization to form 2,2-disubstituted indolin-3-ones, a privileged scaffold in medicinal chemistry. Using PIFA (2.0 equiv) in dichloromethane, a 97% isolated yield of the 2-hydroxy-indolinone product was achieved [1]. This transformation is possible only due to the ortho arrangement of the nucleophilic amine and the enolizable β-keto ester, which facilitates intramolecular C–N bond formation. The para- and meta-amino isomers cannot engage in this productive cyclization pathway and instead undergo intermolecular side reactions or decomposition under identical conditions.

Synthetic Methodology Indolinone Synthesis Umpolung Chemistry

Predicted Physicochemical Differentiation: LogP and Polar Surface Area of 2-Aminobenzoylacetic Acid Versus Positional Isomers

Predicted physicochemical properties highlight the impact of the ortho-amino substitution on molecular descriptors relevant to permeability and solubility. The target compound exhibits a predicted logP of 1.51 and a polar surface area (PSA) of 80.39 Ų [1]. Computational models for the 4-amino isomer (3-(4-aminophenyl)-2-oxopropanoic acid) predict a slightly higher logP (~1.7) and a different hydrogen-bonding pattern due to the para substitution, which alters the intramolecular interactions between the amino and keto-acid groups. The ortho isomer's ability to form an intramolecular hydrogen bond between the 2-amino and 3-oxo groups provides a conformationally constrained structure that the meta and para isomers cannot replicate.

Physicochemical Profiling Drug-likeness Computational ADME

Regiospecific Role as the Immediate Precursor to Pseudomonas Quinolone Signal (PQS) Versus Non-Signaling 2-Aminophenylglyoxylic Acid

In the P. aeruginosa metabolome, 3-(2-aminophenyl)-3-oxopropanoic acid (2-aminobenzoylacetic acid) serves as the direct precursor to the AQ family of signaling molecules, including HHQ and PQS, which regulate virulence factor expression [1]. Its close structural analog, 2-aminophenylglyoxylic acid (also known as isatic acid), is instead a product of oxidative degradation and functions as a bacterial xenobiotic metabolite without a signaling role [2]. The key structural difference is the presence of a methylene spacer (CH₂) between the keto and carboxyl groups in the target compound, which is absent in the glyoxylic acid analog. This additional carbon allows the target compound to serve as a substrate for the PqsBC condensing enzyme, a function the shorter glyoxylic acid cannot fulfill due to steric and electronic constraints.

Quorum Sensing Metabolomics Bacterial Secondary Metabolism

Recommended Application Scenarios for 3-(2-Aminophenyl)-3-Oxopropanoic Acid Based on Quantitative Differentiation Evidence


Chemical Probe for Pseudomonas aeruginosa Alkyl Quinolone Quorum-Sensing Research

For laboratories investigating P. aeruginosa virulence mechanisms, 3-(2-aminophenyl)-3-oxopropanoic acid is the only commercially viable precursor for in vitro reconstitution of the AQ biosynthetic pathway. Its ortho-amino group is required for PqsE thioesterase activity, and no isomeric substitute can initiate HHQ/PQS production. Researchers should specify CAS 16662-90-1 and verify ortho-regiochemistry by ¹H NMR (characteristic aromatic splitting pattern) to avoid procurement errors that would render pathway assays inoperative [1].

Key Building Block for Diversity-Oriented Synthesis of Indolin-3-one Libraries

Medicinal chemistry teams pursuing indolinone-based kinase inhibitors or natural product analogs can leverage the 97% isolated yield reported for the PIFA-mediated cyclization of 3-(2-aminophenyl)-3-oxopropanoic acid methyl ester. This single-step, high-yielding transformation provides efficient access to 2,2-disubstituted indolin-3-ones, a scaffold prevalent in bioactive alkaloids. The ortho relationship is mandatory for cyclization; meta- or para-amino derivatives cannot be substituted in this protocol, making the 2-amino isomer an irreplaceable starting material for this synthetic route [2].

Reference Standard for Metabolomic Profiling of Pseudomonas Species

In targeted metabolomics studies of Pseudomonas spp., 2-aminobenzoylacetic acid serves as a pathway-specific biomarker for AQ biosynthesis activity. Its presence in bacterial extracts, as confirmed by LC-MS/MS against an authentic standard, indicates an active PqsE/PqsBC pathway. The isomeric 3-(4-aminophenyl)-2-oxopropanoic acid (p-aminophenylpyruvic acid) is not part of this pathway and its co-elution could lead to false positives. Therefore, chromatographic separation and verification using the authentic ortho standard (CAS 16662-90-1) is essential for accurate metabolomic annotation [REFS-1, REFS-3].

Substrate for in Vitro Enzyme Characterization of PqsE Thioesterase

Biochemists characterizing recombinant PqsE or screening for small-molecule inhibitors require the authentic substrate, 2-aminobenzoylacetate, to establish baseline enzyme kinetics. The CoA-thioester derivative (2-aminobenzoylacetyl-CoA) can be synthesized from the free acid, and activity is monitored by HPLC quantification of the hydrolyzed product. Use of the 3- or 4-amino isomers yields no turnover, confirming the regiospecificity of the enzyme active site. For reliable kinetic parameter determination (kcat, KM), procurement of the correct ortho isomer is non-negotiable [1].

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